molecular formula C12H13N7O2 B2679221 1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034599-73-8

1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2679221
CAS No.: 2034599-73-8
M. Wt: 287.283
InChI Key: VDSIFJCYSBTCOM-UHFFFAOYSA-N
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Description

1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.
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Biological Activity

1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS Number: 2034599-73-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₂H₁₃N₇O₂
Molecular Weight287.28 g/mol
IUPAC Name1-methyl-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
CAS Number2034599-73-8

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity. The hybridization of 1,2,4-oxadiazoles with other pharmacophores has been shown to enhance their efficacy against various cancer types by targeting key enzymes involved in cell proliferation.

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibiting it can lead to reduced cancer cell proliferation.
  • Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
  • Topoisomerase II Inhibition : Targeting this enzyme disrupts DNA replication and transcription processes.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that oxadiazole derivatives possess broad-spectrum activity against various bacterial strains.

Case Studies

A notable study highlighted the effectiveness of oxadiazole derivatives in inhibiting Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer and antimicrobial properties, research has indicated that this compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of key enzymes involved in DNA synthesis
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryModulation of cytokine levels

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound with target proteins. These studies suggest a strong interaction with thymidylate synthase and HDAC enzymes.

Properties

IUPAC Name

1-methyl-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-7-15-11(21-18-7)8-4-3-5-19-9(16-17-10(8)19)6-14-12(20)13-2/h3-5H,6H2,1-2H3,(H2,13,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSIFJCYSBTCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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